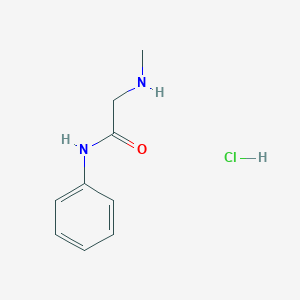

2-(methylamino)-N-phenylacetamide hydrochloride

Beschreibung

The exact mass of the compound 2-(methylamino)-N-phenylacetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(methylamino)-N-phenylacetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(methylamino)-N-phenylacetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(methylamino)-N-phenylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c1-10-7-9(12)11-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTCXNVKPIYQNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50547238 | |

| Record name | N~2~-Methyl-N-phenylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60565-45-9 | |

| Record name | N~2~-Methyl-N-phenylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50547238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)-N-phenylacetamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(methylamino)-N-phenylacetamide hydrochloride CAS number

Technical Monograph: 2-(Methylamino)-N-phenylacetamide Hydrochloride

Executive Summary & Chemical Identity

2-(Methylamino)-N-phenylacetamide hydrochloride (CAS 60565-45-9) represents a critical pharmacophore scaffold in medicinal chemistry.[1] Structurally, it is the anilide derivative of sarcosine (

This guide delineates the synthesis, validation, and application of this compound, moving beyond basic catalog data to provide actionable process chemistry insights.

Table 1: Chemical Specification Profile

| Parameter | Specification |

| Chemical Name | 2-(Methylamino)-N-phenylacetamide hydrochloride |

| Synonyms | |

| CAS Number | 60565-45-9 |

| Molecular Formula | |

| Molecular Weight | 200.66 g/mol |

| Free Base MW | 164.21 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, Methanol; Low in Diethyl Ether, Hexane |

| Melting Point | 206–208 °C (Decomposition) |

Synthesis & Process Chemistry

The synthesis of 2-(methylamino)-N-phenylacetamide HCl is a biphasic workflow involving electrophilic acylation followed by nucleophilic substitution.[1] This protocol is optimized for purity and yield, minimizing the formation of the tertiary amine dimer impurity.[1]

Phase 1: Chloroacetylation (The Electrophilic Warhead)

Rationale: The creation of the

-

Reagents: Aniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Sodium Acetate (1.2 eq) or NaOH (10% solution).

-

Solvent: Glacial Acetic Acid (for acetate method) or Toluene/Water (biphasic).[1]

-

Protocol:

Phase 2: Amination (The Nucleophilic Attack)

Rationale: Using excess methylamine is crucial to prevent the product (a secondary amine) from reacting with another molecule of starting material (alkylation competition).[1]

-

Reagents: 2-Chloro-N-phenylacetamide (1.0 eq), Methylamine (40% aq. or 33% in EtOH, 5.0 eq ).

-

Solvent: Ethanol or THF.[1]

-

Protocol:

-

Dissolve the chloro-intermediate in ethanol.[1]

-

Add methylamine solution slowly at room temperature.[1]

-

Stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]

-

Workup: Evaporate solvent to remove excess methylamine.[1] Dissolve residue in dilute HCl (1M). Wash with ether (removes unreacted chloro-amide).[1]

-

Salt Formation: Evaporate the aqueous phase or lyophilize to obtain the crude hydrochloride salt.[1]

-

Purification: Recrystallize from Isopropanol/Ethanol.[1]

-

Visualization: Synthetic Workflow & Logic

The following diagram illustrates the reaction pathway and the critical decision nodes for impurity control.

Caption: Stepwise synthesis of CAS 60565-45-9 highlighting the critical stoichiometry control required to prevent dimerization.

Analytical Profiling (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-

- 9.5–10.0 ppm (br s, 1H, Amide -NH).[1]

-

9.0–9.5 ppm (br s, 2H, Ammonium -NH

- 7.6 ppm (d, 2H, Ortho-ArH).[1]

- 7.3 ppm (t, 2H, Meta-ArH).[1]

- 7.1 ppm (t, 1H, Para-ArH).[1]

-

3.9–4.1 ppm (s, 2H,

-

2.6 ppm (s, 3H, N-CH

-

Diagnostic Check: The appearance of the methylene singlet at ~4.0 ppm confirms the substitution of the chlorine.[1]

Infrared Spectroscopy (FT-IR)

-

Amide I Band: 1660–1690 cm

(C=O stretch).[1] -

Amide II Band: 1530–1550 cm

(N-H bend).[1] -

Amine Salt: Broad band 2800–3200 cm

(N-H stretch of secondary amine salt).[1]

Mass Spectrometry (LC-MS)

Applications in Drug Discovery

The 2-(methylamino)-N-phenylacetamide scaffold is not merely an intermediate; it is a "privileged structure" capable of engaging multiple biological targets.

1. Peptidomimetics & Protease Inhibition

The molecule mimics the N-terminal residue of peptides.[1] The N-methyl group restricts conformational flexibility (limiting

2. Synthesis of Hydantoins This compound is the immediate precursor to 1-methyl-3-phenylhydantoin .[1]

-

Reaction: Cyclization with phosgene or carbonyldiimidazole (CDI).[1]

-

Utility: Hydantoins are a classic class of anticonvulsants (e.g., Phenytoin).[1]

3. Local Anesthetic Research The structure contains the lipophilic aromatic tail and the hydrophilic amine head, separated by an amide linker.[1] This topology is homologous to the Lidocaine family.[1] Researchers utilize this specific CAS entry to study the Structure-Activity Relationship (SAR) of N-dealkylation metabolites of larger anesthetic drugs.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at room temperature.

-

Stability: Stable in solid form.[1] Aqueous solutions may hydrolyze slowly at extreme pH.[1]

References

-

PubChem. (2023).[1][3] Compound Summary: 2-(Methylamino)-N-phenylacetamide (Free Base CID 541846).[1] Retrieved from [Link]

-

National Institutes of Health (NIH). (2022).[1] Synthesis of N-phenylacetamide derivatives. Retrieved from [Link]

-

PrepChem. (2023).[1][4] Preparation of 2-chloro-N-phenylacetamide. Retrieved from [Link]

Sources

- 1. CN103641731A - Method for producing phenylacetamide compound - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. 2-(diethylamino)-N-phenylacetamide | C12H18N2O | CID 18572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(methylamino)-N-phenylacetamide hydrochloride | 60565-45-9 [chemicalbook.com]

2-(methylamino)-N-phenylacetamide hydrochloride molecular weight

An In-depth Technical Guide to the Molecular Weight of 2-(methylamino)-N-phenylacetamide hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 2-(methylamino)-N-phenylacetamide hydrochloride (CAS No: 60565-45-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of value to explore the foundational importance of this key physicochemical parameter. We will deconstruct the molecule's chemical formula, provide a detailed, first-principles calculation of its molecular weight based on IUPAC standard atomic weights, and contextualize its significance in critical laboratory applications, including stoichiometric calculations, the preparation of standard solutions, and analytical verification by mass spectrometry. This guide includes a detailed experimental protocol for solution preparation and a workflow diagram for compound characterization to provide field-proven insights and ensure scientific integrity.

Chemical Identity and Formula Derivation

The first step in determining the molecular weight of a compound is to unequivocally establish its molecular formula. This is derived directly from its chemical name and structure.

1.1. Structural Elucidation

The IUPAC name, 2-(methylamino)-N-phenylacetamide hydrochloride, describes the molecule's architecture:

-

Acetamide: The core structure is a two-carbon amide (-C(=O)N-).

-

N-phenyl: A phenyl group (-C₆H₅) is attached to the nitrogen atom of the amide.

-

2-(methylamino): A methylamino group (-NHCH₃) is attached to the second carbon (the alpha-carbon) of the acetamide core.

-

Hydrochloride: The molecule is supplied as a hydrochloride salt, meaning the basic methylamino group has been protonated and is associated with a chloride ion (Cl⁻) for stability and enhanced solubility.

This assembly leads to the chemical structure of the free base, 2-(methylamino)-N-phenylacetamide, and its corresponding hydrochloride salt.

1.2. Molecular Formula Determination

From the elucidated structure, we can count the atoms to determine the molecular formula for the free base (C₉H₁₂N₂O)[1].

-

Carbon (C): 6 in the phenyl ring, 2 in the acetamide backbone, and 1 in the methyl group = 9

-

Hydrogen (H): 5 on the phenyl ring, 1 on the amide nitrogen, 2 on the alpha-carbon, 1 on the methylamino nitrogen, and 3 on the methyl group = 12

-

Nitrogen (N): 1 in the amide group and 1 in the methylamino group = 2

-

Oxygen (O): 1 in the carbonyl group of the amide = 1

For the hydrochloride salt, a molecule of hydrogen chloride (HCl) is added. The hydrogen ion (H⁺) protonates the most basic site, the secondary amine, and the chloride ion (Cl⁻) forms an ionic bond. This results in one additional hydrogen and one chlorine atom.

Therefore, the final molecular formula for 2-(methylamino)-N-phenylacetamide hydrochloride is C₉H₁₃ClN₂O [2][3].

Calculation of Molecular Weight

Molecular weight is the sum of the atomic weights of all atoms in a molecule. For accurate scientific work, it is imperative to use the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC).

2.1. Standard Atomic Weights

The standard atomic weights for the constituent elements are as follows[4][5]:

-

Carbon (C): [12.0096, 12.0116]

-

Hydrogen (H): [1.00784, 1.00811]

-

Chlorine (Cl): [35.446, 35.457]

-

Nitrogen (N): [14.00643, 14.00728]

-

Oxygen (O): [15.99903, 15.99977]

For many standard laboratory calculations, a conventional single value is used. We will use the following IUPAC-accepted standard values:

-

C: 12.011

-

H: 1.008

-

Cl: 35.45

-

N: 14.007

-

O: 15.999

2.2. Step-by-Step Calculation

Using the molecular formula C₉H₁₃ClN₂O, the calculation is performed as follows:

-

Carbon: 9 atoms × 12.011 g/mol = 108.099 g/mol

-

Hydrogen: 13 atoms × 1.008 g/mol = 13.104 g/mol

-

Chlorine: 1 atom × 35.45 g/mol = 35.45 g/mol

-

Nitrogen: 2 atoms × 14.007 g/mol = 28.014 g/mol

-

Oxygen: 1 atom × 15.999 g/mol = 15.999 g/mol

Total Molecular Weight = 108.099 + 13.104 + 35.45 + 28.014 + 15.999 = 200.666 g/mol

This calculated value aligns with the supplier-reported molecular weight of ~201 g/mol [2][3].

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂O | [2][3] |

| Calculated Molecular Weight | 200.666 g/mol | IUPAC |

| Monoisotopic Mass (Free Base) | 164.09496 Da | [1] |

| CAS Number | 60565-45-9 | [3] |

Significance of Molecular Weight in Research

The molecular weight is not merely a number; it is a cornerstone of quantitative chemical and biological science, directly influencing experimental design and data interpretation.[6]

3.1. Stoichiometry and Synthesis

In chemical synthesis, molecular weight is fundamental for calculating the mass of reactants required for a reaction. All stoichiometric calculations rely on the mole concept, and the molecular weight is the critical conversion factor between the mass of a substance (a measurable quantity) and the number of moles (a countable quantity).

3.2. Solution Preparation

Preparing solutions of known concentration (molarity) is one of the most common activities in a laboratory. The accuracy of this task is entirely dependent on the precise molecular weight of the solute.[7][8] Molarity (M) is defined as moles of solute per liter of solution, and the required mass is calculated using the formula:

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)[9]

3.3. Analytical Chemistry

-

Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ions. The molecular weight of a compound is used to predict the expected m/z value of the molecular ion (e.g., [M+H]⁺). For 2-(methylamino)-N-phenylacetamide, the free base has a mass of ~164.1 Da, so its protonated form [M+H]⁺ would be expected at an m/z of ~165.1[1]. This allows for unambiguous confirmation of the compound's identity in a sample.

-

Size-Exclusion Chromatography (SEC/GPC): While more common for polymers, this technique separates molecules based on their hydrodynamic volume, which is closely related to molecular weight.[10][11]

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes a self-validating method for preparing 100 mL of a 10 millimolar (mM) stock solution of 2-(methylamino)-N-phenylacetamide hydrochloride, a common starting point for biological assays or analytical standards.

Methodology:

-

Calculate Required Mass:

-

Target Molarity (M) = 10 mM = 0.010 mol/L

-

Target Volume (V) = 100 mL = 0.100 L

-

Molecular Weight (MW) = 200.67 g/mol

-

Mass required = 0.010 mol/L × 0.100 L × 200.67 g/mol = 0.2007 g (or 200.7 mg)

-

-

Weighing the Compound:

-

Using an analytical balance, accurately weigh approximately 200.7 mg of the compound onto weighing paper. Record the exact mass to four decimal places (e.g., 0.2011 g).

-

-

Dissolution:

-

Carefully transfer the weighed solid into a 100 mL Class A volumetric flask.[12]

-

Add approximately 70-80 mL of the desired solvent (e.g., deionized water or DMSO, depending on the final application) to the flask.

-

Swirl the flask gently (or use a magnetic stirrer) until the solid is completely dissolved. A brief application of sonication can aid dissolution if necessary.

-

-

Bringing to Final Volume:

-

Once fully dissolved, carefully add more solvent until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the volumetric flask.[12]

-

-

Homogenization and Storage:

-

Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

-

Transfer the solution to a labeled, sealed storage container appropriate for the solvent and compound stability. Store under recommended conditions (e.g., at 4°C, protected from light).

-

-

Final Concentration Calculation (Self-Validation):

-

Recalculate the actual molarity of the stock solution using the exact mass measured in step 2. For example, if the actual mass was 0.2011 g:

-

Actual Molarity = (0.2011 g / 200.67 g/mol ) / 0.100 L = 0.01002 M = 10.02 mM

-

This exact concentration should be recorded in your lab notebook and used for all subsequent dilution calculations.

-

Visualization: Compound Characterization Workflow

The determination of molecular weight is a theoretical calculation that must be experimentally verified as part of a comprehensive compound characterization workflow. The following diagram illustrates this logical process.

Sources

- 1. PubChemLite - 2-(methylamino)-n-phenylacetamide hydrochloride (C9H12N2O) [pubchemlite.lcsb.uni.lu]

- 2. 2-(methylamino)-N-phenylacetamide hydrochloride | 60565-45-9 [chemicalbook.com]

- 3. 2-(methylamino)-N-phenylacetamide hydrochloride CAS#: 60565-45-9 [chemicalbook.com]

- 4. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 5. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Understanding Molecular Weight: The Key to Chemical Identity - Oreate AI Blog [oreateai.com]

- 7. Preparation of Molar and Normal Solutions | Pharmaguideline [pharmaguideline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. flinnsci.com [flinnsci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 12. uomus.edu.iq [uomus.edu.iq]

2-(methylamino)-N-phenylacetamide hydrochloride literature review

Executive Summary

2-(Methylamino)-N-phenylacetamide hydrochloride (CAS 60565-45-9) is a secondary amine derivative of acetanilide, serving as a critical intermediate in the synthesis of local anesthetics and anti-arrhythmic agents.[1] Structurally, it represents the "nor-des-dimethyl" backbone of Lidocaine, lacking the 2,6-dimethyl substitution on the phenyl ring and the ethyl groups on the terminal amine.[1]

This guide provides a rigorous technical breakdown of its synthesis, physicochemical properties, and analytical characterization. It is designed for researchers requiring a self-validating protocol for the preparation and study of this scaffold for Structure-Activity Relationship (SAR) profiling of voltage-gated sodium channel blockers.[1]

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]

Identity & Nomenclature

-

IUPAC Name: 2-(methylamino)-N-phenylacetamide hydrochloride[1]

-

Synonyms: N-phenylglycinamide, N-methyl-, hydrochloride;

-(Methylamino)acetanilide HCl[1] -

CAS Number: 60565-45-9 (HCl salt); 31110-53-9 (Free base)[1]

-

Molecular Formula:

[1] -

Molecular Weight: 200.66 g/mol (HCl salt); 164.21 g/mol (Free base)

Structural Analysis

The molecule consists of three distinct domains affecting its reactivity and pharmacology:

-

Lipophilic Tail: The phenyl ring (unsubstituted), which governs membrane partitioning.

-

Linker: The amide bond, providing chemical stability and hydrogen bond donor/acceptor sites.

-

Hydrophilic Head: The secondary amine (methylamino), which is protonated at physiological pH (pKa ~7.8–8.0), essential for binding to the inner pore of sodium channels.

Table 1: Predicted Physicochemical Properties

| Property | Value (Free Base) | Value (HCl Salt) | Context |

| Solubility | Low in water; High in EtOH, DCM | High in water, MeOH | Salt formation is required for aqueous formulation.[1] |

| LogP | ~0.8 - 1.1 | N/A (Ionized) | Moderate lipophilicity allows membrane penetration in non-ionized form.[1] |

| pKa | ~7.9 (Amine) | N/A | Critical for the "ion trapping" mechanism in local anesthesia. |

| Melting Point | Not widely reported (est. <100°C) | >200°C (Decomp.) | High lattice energy of the salt leads to high MP. |

Synthetic Pathway & Experimental Protocol

The synthesis follows a classical two-step nucleophilic substitution pathway.[1] This route is preferred for its high atom economy and ease of purification without chromatography.[1]

Reaction Scheme (Graphviz Visualization)

Figure 1: Synthetic pathway for 2-(methylamino)-N-phenylacetamide hydrochloride.[1]

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

Objective: Acylation of aniline while preventing di-acylation.[1]

-

Reagents: Aniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Glacial Acetic Acid (Solvent), Sodium Acetate (1.2 eq).[1]

-

Procedure:

-

Dissolve aniline in glacial acetic acid containing sodium acetate (to buffer HCl evolution).

-

Cool the solution to 0–5°C in an ice bath.

-

Add chloroacetyl chloride dropwise over 30 minutes.[1] Note: Exothermic reaction; maintain T < 10°C to avoid side reactions.

-

Stir at room temperature for 2 hours.

-

Pour the mixture into ice-cold water (5x volume). The product will precipitate as a white solid.[1]

-

Purification: Filter the solid, wash with cold water until filtrate is neutral, and dry. Recrystallize from ethanol/water if necessary.[1]

-

Checkpoint: Melting point should be 113–115°C [1].

-

Step 2: Amination to 2-(Methylamino)-N-phenylacetamide

Objective: Nucleophilic displacement of chloride by methylamine.[1]

-

Reagents: 2-Chloro-N-phenylacetamide (1.0 eq), Methylamine (40% aq.[1] solution or 2.0M in THF, 3.0–5.0 eq).

-

Procedure:

-

Dissolve the chloro-intermediate in Ethanol (or THF).[1]

-

Add excess methylamine.[1] Note: Excess amine acts as a base to scavenge the HCl generated.

-

Heat to reflux (or 60°C in a sealed vessel) for 4–6 hours.

-

TLC Monitoring: Mobile phase Hexane:Ethyl Acetate (1:1).[1] The starting material (Rf ~0.[1]6) should disappear, replaced by a lower Rf spot (polar amine).[1]

-

-

Workup (Free Base Isolation):

-

Evaporate the solvent under reduced pressure.[1]

-

Resuspend residue in dilute HCl (pH 2) to extract the amine into the aqueous phase (leaving unreacted neutral impurities in organic wash).[1]

-

Wash aqueous layer with Dichloromethane (DCM).[1]

-

Basify aqueous layer with NaOH (pH > 10).[1]

-

Extract the free base into DCM (3x).[1] Dry over

and evaporate.

-

Step 3: Hydrochloride Salt Formation

-

Dissolve the oily free base in a minimum amount of dry diethyl ether or dioxane.[1]

-

Add 4M HCl in dioxane dropwise with stirring.

-

The white hydrochloride salt will precipitate immediately.[1]

-

Filter, wash with cold ether, and dry under vacuum.[1]

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic parameters.

Proton NMR ( -NMR) Prediction

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.5 - 10.8 | Singlet (Broad) | 1H | Amide NH | Deshielded by carbonyl; exchangeable.[1] |

| 9.0 - 9.5 | Broad Singlet | 2H | Ammonium protons (in salt form).[1] | |

| 7.55 - 7.65 | Doublet | 2H | Ar-H (Ortho) | Characteristic of monosubstituted benzene.[1] |

| 7.30 - 7.40 | Triplet | 2H | Ar-H (Meta) | Coupling with ortho/para protons.[1] |

| 7.05 - 7.15 | Triplet | 1H | Ar-H (Para) | |

| 3.90 - 4.00 | Singlet | 2H | Deshielded by amide and ammonium nitrogen.[1] | |

| 2.60 - 2.70 | Singlet | 3H | N- | Characteristic methylamino peak.[1] |

Mass Spectrometry (ESI-MS)[1]

-

Mode: Positive Ion Mode (

) -

Calculated Mass: 164.10 Da (Free Base)

-

Observed Ion: m/z 165.1

0.1

Biological & Pharmacological Context

Structure-Activity Relationship (SAR)

This compound is a fundamental probe for understanding the steric requirements of the sodium channel binding site.[1]

-

Lidocaine Comparison: Lidocaine possesses two ortho-methyl groups on the phenyl ring.[1] These methyl groups provide steric hindrance that protects the amide bond from hydrolysis by amidases, significantly extending half-life.[1]

-

2-(Methylamino)-N-phenylacetamide: Lacking these protecting groups, this molecule is metabolically unstable and rapidly hydrolyzed in vivo.[1] Therefore, it is primarily used as an in vitro tool or a synthetic intermediate rather than a therapeutic drug.

Toxicity & Safety Profile

-

Aniline Toxicity: Metabolic hydrolysis releases aniline, which can cause methemoglobinemia (oxidation of hemoglobin).

-

Handling: The compound is a skin and eye irritant.[2] All synthesis steps involving methylamine and chloroacetyl chloride must be performed in a fume hood.[1]

References

-

Synthesis of Chloroacetanilide Intermediates

-

Physicochemical Data for N-Phenylacetamides

-

Biological Activity of Phenylacetamide Derivatives

-

Safety Data (Acetanilide Derivatives)

Sources

- 1. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. Acetamide, N-phenyl- [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. CAS 579-10-2: N-Methylacetanilide | CymitQuimica [cymitquimica.com]

- 6. Acetanilide melting point standard | Krackeler Scientific, Inc. [krackeler.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. m.youtube.com [m.youtube.com]

Rational Design & Synthesis: 2-(methylamino)-N-phenylacetamide hydrochloride

A Technical Guide to the "Des-Methyl" Lidocaine Analog

Executive Summary & Chemical Context

2-(methylamino)-N-phenylacetamide hydrochloride (CAS: 2565-25-5 for base; often 60565-45-9 for HCl salt) represents a critical "negative control" in the history of local anesthetic development. Structurally, it is the N-methylated glycine derivative of aniline.

In the context of medicinal chemistry, this molecule serves as the foundational des-methyl analog of Lidocaine . Its discovery and subsequent failure as a clinical agent provided the pivotal Structure-Activity Relationship (SAR) insight that defined the amide anesthetic class: steric hindrance is required to prevent enzymatic hydrolysis.

This guide details the synthesis, physicochemical characterization, and the specific SAR logic that renders this molecule a textbook example of metabolic vulnerability compared to its 2,6-dimethyl counterpart (Lidocaine).

Chemical Identity

| Property | Specification |

| IUPAC Name | 2-(methylamino)-N-phenylacetamide hydrochloride |

| Molecular Formula | C₉H₁₂N₂O[1][2][3][4][5][6] · HCl |

| Molecular Weight | 200.66 g/mol |

| Key Structural Feature | Secondary amine tail; Unsubstituted phenyl ring (Ortho positions empty) |

| Role | Synthetic Intermediate; SAR Tool Compound |

Synthetic Pathway (Protocol)

The synthesis follows a classical nucleophilic substitution pathway. The workflow is split into two stages: Chloroacetylation of aniline, followed by Amination with methylamine.

Stage 1: Synthesis of 2-chloro-N-phenylacetamide (Intermediate)

Reaction Type: Schotten-Baumann Acylation

Reagents:

-

Aniline (1.0 eq)[7]

-

Chloroacetyl chloride (1.1 eq)

-

Glacial Acetic Acid (Solvent/Buffer) or Sodium Acetate (Base)

-

Saturated Sodium Acetate solution (Quenching)

Protocol:

-

Dissolution: Dissolve aniline in glacial acetic acid at room temperature.

-

Acylation: Cool the solution to 10°C. Add chloroacetyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature <20°C to prevent di-acylation.

-

Quenching: Pour the reaction mixture into a vigorously stirred solution of saturated sodium acetate (or ice water).

-

Isolation: The intermediate, 2-chloro-N-phenylacetamide, precipitates as white needles.

-

Purification: Filter and wash with cold water. Recrystallize from ethanol/water.

-

Checkpoint: Target Melting Point: 134–136°C.[7]

-

Stage 2: Amination & Salt Formation

Reaction Type: S_N2 Nucleophilic Substitution

Reagents:

-

2-chloro-N-phenylacetamide (Intermediate)[7]

-

Methylamine (33% in EtOH or 40% Aqueous) - Use 3-4 molar excess

-

Ethanol (Solvent)[6]

-

HCl gas or conc. HCl in ether (for salting)

Protocol:

-

Substitution: Dissolve the chloro-intermediate in ethanol. Add excess methylamine.

-

Critical Control: The excess methylamine is required to scavenge the HCl byproduct and prevent the product (a secondary amine) from reacting with another molecule of starting material (which would form a tertiary dimer).

-

-

Reflux: Heat to mild reflux (approx. 60-70°C) for 2–4 hours. Monitor via TLC for disappearance of the chloro-starting material.

-

Workup: Evaporate the solvent and excess methylamine under reduced pressure. The residue is the free base mixed with methylamine hydrochloride.

-

Extraction: Dissolve residue in water, basify with NaOH (pH > 10), and extract with diethyl ether or dichloromethane.

-

Salting Out: Dry the organic layer (MgSO₄). Bubble dry HCl gas through the ether layer, or add HCl-ether solution dropwise.

-

Crystallization: The hydrochloride salt precipitates immediately. Recrystallize from ethanol/ether.

Caption: Step-wise synthesis from aniline precursor to final hydrochloride salt.

Physicochemical Profiling

This compound is defined by its solubility profile and thermal properties.

| Parameter | 2-(methylamino)-N-phenylacetamide HCl | Lidocaine HCl (Comparator) |

| Melting Point | 231–232°C (Decomposes) | 74–79°C (Monohydrate) |

| Water Solubility | High (Salt form) | High |

| pKa (Amine) | ~7.8 - 8.0 | 7.9 |

| Partition Coeff (LogP) | Low (Hydrophilic) | Moderate (Lipophilic) |

| Stability (pH 7.4) | Unstable (Rapid Hydrolysis) | Stable (Steric Shield) |

Technical Note on Stability: The free base of this compound is prone to cyclization or dimerization if left in solution. The hydrochloride salt is the preferred storage form due to the protonation of the secondary amine, which reduces its nucleophilicity and prevents self-reaction.

SAR Analysis: The "Ortho Effect"

The discovery of this molecule's pharmacological failure is what makes it scientifically significant. It demonstrates the Ortho Effect (Steric Hindrance).

The Mechanism of Failure

Local anesthetics of the amide class are metabolized by hepatic amidases.

-

Lidocaine: Possesses methyl groups at the 2,6-positions of the phenyl ring. These bulky groups create a "steric shield" around the carbonyl carbon, preventing the amidase enzyme from attacking the amide bond.

-

2-(methylamino)-N-phenylacetamide: Lacks these ortho-substituents. The carbonyl carbon is fully exposed.

-

Result: Rapid enzymatic hydrolysis in the plasma and liver.

-

Clinical Outcome: Duration of action is too short to be therapeutically useful.

-

Visualizing the Vulnerability

The following diagram illustrates the enzymatic attack vector and why the target molecule fails where Lidocaine succeeds.

Caption: Comparative metabolic stability. The target molecule (Red) is vulnerable to amidase attack due to lack of steric protection.

Conclusion

2-(methylamino)-N-phenylacetamide hydrochloride is a pivotal "lesson molecule" in medicinal chemistry. While it possesses the necessary pharmacophore for sodium channel blockade (lipophilic head, linker, hydrophilic tail), it fails as a drug due to metabolic instability. Its synthesis and study confirm that pharmacokinetics (metabolic stability) is just as critical as pharmacodynamics (receptor binding) in drug design.

References

- Löfgren, N. (1948). Xylocaine: A New Synthetic Local Anesthetic. Stockholm: Ivar Hæggströms. (Foundational text on the synthesis of acetanilide anesthetics and the discovery of the steric hindrance requirement).

-

PubChem. (n.d.).[3] Compound Summary: 2-(Methylamino)-N-phenylacetamide. National Library of Medicine. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-N-phenylacetamide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-(methylamino)-N-phenylacetamide hydrochloride CAS#: 60565-45-9 [chemicalbook.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. ijpsr.info [ijpsr.info]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. CN108864177B - The synthetic method of [2H3]-1-methylamino-2-phenylpropane - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

2-(methylamino)-N-phenylacetamide hydrochloride material safety data sheet (MSDS)

Technical Monograph: 2-(Methylamino)-N-phenylacetamide Hydrochloride Risk Assessment, Handling Protocols, and Application Guide for Research Environments[1]

Part 1: Executive Summary & Chemical Identity

Compound: 2-(methylamino)-N-phenylacetamide hydrochloride Synonyms: N-Phenylsarcosinamide HCl; Sarcosinanilide Hydrochloride CAS Registry Number: 60565-45-9 (HCl salt); 2418-22-6 (Free base)[1]

This guide serves as a high-level technical manual for researchers utilizing 2-(methylamino)-N-phenylacetamide hydrochloride.[1] Unlike a standard Safety Data Sheet (SDS), which provides static hazard codes, this document analyzes the causality of those hazards and provides self-validating workflows for synthesis, handling, and disposal.[1]

This compound is a critical building block in the synthesis of nitrogenous heterocycles (e.g., oxoindoles) and serves as a structural analogue to amino-amide local anesthetics (e.g., lidocaine metabolites).[1] Its primary utility lies in its bifunctional nature: an electrophilic amide core coupled with a nucleophilic secondary amine tail.

Part 2: Physicochemical Profile & Molecular Architecture[1]

To handle this material effectively, one must understand its physical behavior. As a hydrochloride salt of a secondary amine, it exhibits significant hygroscopicity and water solubility, which dictates storage and formulation protocols.[1]

Table 1: Critical Physicochemical Constants

| Property | Value / Characteristic | Operational Implication |

| Molecular Formula | C₉H₁₃ClN₂O | Stoichiometry calculations must account for the HCl counterion.[1] |

| Molecular Weight | 200.67 g/mol | Use this value for molarity calculations, not the free base MW (164.21).[1] |

| Physical State | White to off-white crystalline solid | Discoloration (yellowing) indicates oxidation or free-base liberation. |

| Solubility | High: Water, Methanol, DMSOLow: DCM, Hexanes, Ether | Protocol: Do not attempt to extract into non-polar organics without first basifying to pH > 10.[1] |

| pKa (Predicted) | ~8.2 (Amine), ~14 (Amide) | The amine is protonated at physiological pH.[1] |

| Hygroscopicity | Moderate to High | Protocol: Store in a desiccator. Weigh quickly to prevent "clumping" drift. |

Part 3: Toxicological Mechanisms & Hazard Identification

Core Directive: We move beyond simple GHS codes (H302, H315, H319) to explain why these hazards exist.

The "Proton Exchange" Irritation Mechanism (H315, H319, H335)

The hydrochloride salt is acidic.[1] Upon contact with mucous membranes (eyes, lungs) or moist skin, the salt dissociates.[1] The protonated amine releases

-

Insight: This is not just "irritation"; it is a chemical burn risk if the solid is left on moist skin under occlusion (e.g., tight gloves).

The Metabolic Hydrolysis Risk (Systemic Toxicity)

While the intact molecule has moderate acute toxicity, its metabolic breakdown poses a latent risk. In vivo, amidases can hydrolyze the amide bond, releasing Aniline and Sarcosine .[1]

-

Aniline Toxicity: Aniline is a known methemoglobinemia inducer (oxidizing hemoglobin to methemoglobin, reducing oxygen transport).

-

Research Implication: Long-term exposure to dusts may carry risks associated with aniline metabolites, including potential genotoxicity.[1]

Visualizing the Metabolic/Degradation Pathway:

Figure 1: Predicted degradation pathway. The release of Aniline (red) represents the primary systemic toxicological concern.

Part 4: Operational Handling & Self-Validating Protocols

This section defines the "Self-Validating System." Every step includes a check to ensure the safety control is functioning.

Protocol A: Safe Weighing & Transfer

-

Risk: Dust inhalation causes respiratory tract irritation (H335).

-

Control: Use a static-free spatula and weigh inside a chemical fume hood.

-

Validation Step: Place a small strip of pH paper wetted with distilled water on the sash of the hood. If dust escapes, the paper will spot red (acidic).[1] If the paper remains neutral, containment is effective.

Protocol B: Solvent Compatibility & Waste Disposal

-

Risk: Inadvertent creation of toxic byproducts.

-

Restriction: NEVER mix with strong oxidizers (e.g., bleach, peroxide).[1] Secondary amines can form N-nitrosamines (potent carcinogens) in the presence of nitrosating agents.

-

Disposal Workflow:

-

Dissolve solid waste in water.

-

Slowly neutralize with Sodium Bicarbonate (

) until effervescence stops. -

Validation Step: Check pH. It must be between 6–8 before transferring to the "Organic Aqueous" waste stream.

-

Protocol C: Emergency Response Logic

In the event of exposure, immediate action is required.[2] Follow this logic flow:

Figure 2: Emergency response decision tree. Note the specific instruction to brush off dry solid before rinsing to prevent concentrated acid burns.[1]

Part 5: Synthesis & Quality Control Verification

For researchers synthesizing this material de novo or verifying commercial purity, the following workflow ensures structural integrity.

Synthesis Route:

-

Acylation: Aniline + Chloroacetyl chloride

2-Chloro-N-phenylacetamide. -

Amination: 2-Chloro-N-phenylacetamide + Excess Methylamine

Product.

Quality Control (QC) Checkpoints:

-

Melting Point: The HCl salt should have a sharp melting point. Broadening >2°C indicates retained moisture or methylamine hydrochloride contamination.

-

NMR Signature:

-

NMR (DMSO-d6): Look for the singlet N-Methyl peak at

-

Validation: The aromatic region must integrate 5:3:2 (Phenyl : Methylene : Methyl) relative to the protons.

-

NMR (DMSO-d6): Look for the singlet N-Methyl peak at

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51526285, 2-(methylamino)-N-phenylacetamide hydrochloride.[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Aniline (Metabolic degradation reference). Retrieved from [Link][1]

-

National Institutes of Health (NIH). Lidocaine: Mechanism of Action and Structural Analogues. Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 2-(methylamino)-N-phenylacetamide Hydrochloride

Abstract

This application note provides a detailed, step-by-step protocol for the synthesis of 2-(methylamino)-N-phenylacetamide hydrochloride, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved through a robust two-step process involving the nucleophilic substitution of 2-chloro-N-phenylacetamide with methylamine, followed by conversion to its hydrochloride salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, comprehensive safety procedures, and methods for product characterization to ensure scientific integrity and reproducibility.

Introduction

N-phenylacetamide derivatives are a significant class of compounds in medicinal chemistry and materials science.[1][2] 2-(methylamino)-N-phenylacetamide, in particular, serves as a key building block for more complex molecules. Its synthesis is a foundational example of nucleophilic substitution at an alpha-halo carbonyl compound, a cornerstone reaction in organic synthesis.

This protocol details a reliable method starting from commercially available 2-chloro-N-phenylacetamide and an aqueous solution of methylamine. The causality behind each step—from temperature control during the exothermic amination to the choice of solvent for salt precipitation—is explained to provide a deeper understanding of the process. Adherence to this protocol, including the stringent safety measures, will enable the consistent production of high-purity 2-(methylamino)-N-phenylacetamide hydrochloride.

Reaction Scheme

The overall synthesis proceeds in two main stages: (1) nucleophilic substitution to form the free base, and (2) an acid-base reaction to form the final hydrochloride salt.

Caption: Reaction scheme for the synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Supplier Notes |

| 2-Chloro-N-phenylacetamide | 587-65-5 | 169.61 | 10.0 g (58.9 mmol) | Acylating agent, toxic.[3] |

| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | 22.9 mL (295 mmol) | Flammable, corrosive.[4][5][6][7] |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~300 mL | Extraction solvent. |

| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | ~10 g | Drying agent. |

| Isopropyl Alcohol (IPA) | 67-63-0 | 60.10 | ~100 mL | Recrystallization solvent. |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | As needed | For salt formation. |

| Deionized Water | 7732-18-5 | 18.02 | As needed | For washing. |

| Saturated NaCl solution | N/A | N/A | ~100 mL | For washing. |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle with temperature controller

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer

Detailed Experimental Protocol

The synthesis is divided into four parts: synthesis of the free base, isolation, salt formation, and final characterization.

Caption: A step-by-step experimental workflow diagram.

Part 1: Synthesis of 2-(methylamino)-N-phenylacetamide (Free Base)

-

Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath on a magnetic stirrer.

-

Reagent Charging: Add 2-chloro-N-phenylacetamide (10.0 g, 58.9 mmol) and 50 mL of deionized water to the flask. Begin stirring to form a slurry.

-

Methylamine Addition: Slowly add the 40% aqueous methylamine solution (22.9 mL, 5 equivalents) dropwise via the dropping funnel over 30-45 minutes.

-

Causality Note: The reaction is exothermic. Slow, dropwise addition while cooling in an ice bath is crucial to maintain the temperature between 0-10°C. This prevents unwanted side reactions and ensures safety. An excess of methylamine is used to act as both the nucleophile and the base to neutralize the HCl generated during the reaction.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Part 2: Isolation and Purification of the Free Base

-

Extraction: Transfer the reaction mixture to a 500 mL separatory funnel. Extract the product from the aqueous layer using dichloromethane (3 x 75 mL).

-

Washing: Combine the organic extracts and wash with a saturated NaCl solution (1 x 100 mL).

-

Causality Note: Washing with brine helps to remove residual water and some water-soluble impurities from the organic layer, breaking any emulsions that may have formed.

-

-

Drying and Concentration: Dry the dichloromethane layer over anhydrous sodium sulfate (~10 g). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude free base, which is typically a viscous oil or a low-melting-point solid.

Part 3: Conversion to Hydrochloride Salt

-

Dissolution: Dissolve the crude free base in isopropyl alcohol (approx. 75 mL). Gentle warming may be required.

-

Precipitation: While stirring, add concentrated hydrochloric acid dropwise. The hydrochloride salt will begin to precipitate as a white solid. Continue adding HCl until the pH of the solution is acidic (pH ~2, check with pH paper) and no further precipitation is observed.

-

Causality Note: Converting the amine to its hydrochloride salt facilitates its purification and handling. The salt is typically a stable, crystalline solid with a sharp melting point, whereas the free base can be an oil. Isopropyl alcohol is a good solvent choice as it dissolves the free base but has lower solubility for the ionic salt, promoting precipitation.

-

-

Isolation: Cool the mixture in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Final Steps: Wash the filter cake with a small amount of cold isopropyl alcohol to remove any residual impurities. Dry the product under vacuum at 40-50°C to a constant weight.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Property | Expected Result |

| Appearance | White to off-white crystalline solid |

| Yield | 75-85% (typical) |

| Melting Point | Specific to the compound, should be a sharp range |

| ¹H NMR | Expect characteristic peaks for aromatic protons, amide N-H, acetamide CH₂, methylamino N-H, and methyl CH₃. |

| IR (KBr) | Expect characteristic absorptions for N-H stretching (amide and amine salt), C=O stretching (amide), and aromatic C-H stretching. |

Safety Precautions

This procedure must be performed in a well-ventilated fume hood by personnel trained in standard organic synthesis techniques. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

-

2-Chloro-N-phenylacetamide: Toxic if swallowed and may cause an allergic skin reaction.[8][9] Avoid inhalation of dust and contact with skin and eyes.

-

Methylamine (40% aq. solution): Highly flammable and corrosive.[5][7][10] It can cause severe skin burns and eye damage, and its vapors are irritating to the respiratory tract.[7][10] Handle with extreme care in a fume hood, away from ignition sources.

-

Dichloromethane: Volatile and a suspected carcinogen. All extractions and solvent removal must be performed in a fume hood.

-

Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated organic waste streams should be segregated.

References

-

Eureka | Patsnap. (n.d.). Method for synthesizing [2H3]-1-methylamino-2-phenylpropane. Retrieved from [Link]

-

PrepChem.com. (n.d.). a. Preparation of 2-chloro-N-phenylacetamide. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved from [Link]

- Google Patents. (n.d.). CN108864177B - The synthetic method of [2H3]-1-methylamino-2-phenylpropane.

-

Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide. Retrieved from [Link]

-

NJ.gov. (n.d.). Methylamine - Hazard Summary. Retrieved from [Link]

-

ILO and WHO. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]

-

ResearchGate. (2025). 2-Chloro-N-phenylacetamide. Retrieved from [Link]

-

ILO and WHO. (n.d.). ICSC 1483 - METHYLAMINE (40% aqueous solution). Retrieved from [Link]

-

IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]

-

Veeprho. (n.d.). 2-Phenylacetamide | CAS 103-81-1. Retrieved from [Link]

Sources

- 1. irejournals.com [irejournals.com]

- 2. veeprho.com [veeprho.com]

- 3. researchgate.net [researchgate.net]

- 4. carlroth.com [carlroth.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. METHYLAMINE, AQUEOUS SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. ICSC 1483 - METHYLAMINE (40% aqueous solution) [chemicalsafety.ilo.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 10. nj.gov [nj.gov]

Technical Application Note: 2-(methylamino)-N-phenylacetamide Hydrochloride as a Bifunctional Linker

[1]

Executive Summary

This guide details the strategic application of 2-(methylamino)-N-phenylacetamide hydrochloride (CAS: 60565-45-9) as a bifunctional building block in drug discovery. Structurally comprising a secondary amine "handle" and a phenylacetamide "cap," this molecule serves as a critical intermediate for installing the N-phenylglycinamide pharmacophore—a motif prevalent in sodium channel blockers (e.g., Lidocaine derivatives), kinase inhibitors, and peptidomimetics.[1]

Unlike simple alkyl linkers, this scaffold provides rigidification via the amide bond and hydrophobic interaction potential via the phenyl ring.[1] This note provides validated protocols for its activation (free-basing) and subsequent coupling via alkylation and acylation pathways.

Chemical Profile & Structural Logic[1]

Physicochemical Properties[1][2][3][4]

-

IUPAC Name: 2-(methylamino)-N-phenylacetamide hydrochloride[1]

-

Molecular Formula:

-

MW: 200.66 g/mol (salt); 164.21 g/mol (free base)

-

Solubility: High in water, MeOH, DMSO; Low in DCM/EtOAc (salt form).[1]

-

pKa (Calculated): ~7.8–8.2 (secondary amine).

Structural Analysis for Linker Design

The molecule functions as a "Cap-Linker" :

-

The Cap (Phenyl Ring): Acts as a hydrophobic tail, often occupying the allosteric pocket of enzymes (e.g., Factor VIIa or kinases).

-

The Bridge (Acetamide): Provides a 2-carbon spacer with hydrogen bond donor/acceptor capability (

and -

The Handle (Secondary Amine): The nucleophilic site for attachment to the core scaffold.

Strategic Workflow

The following diagram illustrates the decision tree for utilizing this linker based on the target electrophile.

Figure 1: Synthetic workflow for utilizing the amine handle in divergent pathways.

Experimental Protocols

Protocol A: Free-Basing & Nucleophilic Substitution ( )

Objective: Attach the linker to a core scaffold containing a primary alkyl halide (Cl, Br, I).[1] Mechanism: The secondary amine acts as a nucleophile. The HCl salt must be neutralized to generate the reactive free base.

Materials

-

Linker: 2-(methylamino)-N-phenylacetamide HCl (1.0 equiv)

-

Electrophile: Scaffold-CH₂-Br (1.0–1.1 equiv)

-

Base: Potassium Carbonate (

) (3.0 equiv) or Cesium Carbonate ( -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) – Optional, for chlorides.[1]

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask, suspend 2-(methylamino)-N-phenylacetamide HCl (1.0 mmol, 200 mg) in anhydrous MeCN (5 mL).

-

Activation: Add

(3.0 mmol, 414 mg). Stir at Room Temperature (RT) for 15 minutes. Note: The suspension may not clear immediately. -

Addition: Add the electrophile (Scaffold-Br) (1.0 mmol) dissolved in minimal MeCN.

-

Reaction:

-

Standard: Heat to 60°C under

atmosphere for 4–12 hours. -

Monitoring: Monitor by LCMS. Look for the disappearance of the secondary amine (

) and appearance of the tertiary amine product.

-

-

Work-up:

-

Cool to RT. Filter off inorganic solids.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve in EtOAc, wash with water (

) and brine (

-

-

Purification: Flash column chromatography (DCM/MeOH gradient). The tertiary amine product is typically more non-polar than the starting secondary amine.

Critical Insight: If the electrophile is sensitive to base, pre-generate the free base by partitioning the HCl salt between DCM and saturated

Protocol B: Amide Coupling (Acylation)

Objective: Create a rigid amide linkage (peptidomimetic approach). Reactivity: The secondary amine is sterically hindered (methyl group); highly active coupling agents (HATU/COMU) are recommended over EDC/HOBt.

Materials

-

Linker: 2-(methylamino)-N-phenylacetamide HCl (1.0 equiv)

-

Carboxylic Acid: Scaffold-COOH (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF or DMAc

Step-by-Step Methodology

-

Activation of Acid: In a vial, dissolve Scaffold-COOH (1.0 mmol) and HATU (1.2 mmol, 456 mg) in DMF (3 mL). Add DIPEA (1.0 mmol, 174 µL) to initiate activation.[1] Stir for 5 minutes.

-

Linker Addition: Add 2-(methylamino)-N-phenylacetamide HCl (1.0 mmol, 200 mg) directly to the mixture.

-

Neutralization: Add the remaining DIPEA (2.0 mmol, 348 µL). Crucial: The first equivalent of base activates the acid; the subsequent equivalents neutralize the HCl salt of the linker.

-

Reaction: Stir at RT for 2–6 hours.

-

Quenching: Dilute with EtOAc (20 mL) and wash with 5% LiCl solution (to remove DMF), followed by saturated

and brine. -

Validation: The product will show a mass shift corresponding to the loss of water.

Analytical Validation (QC)

When characterizing the final coupled product, look for these diagnostic signals:

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR | Phenyl ring protons (The "Cap").[1] | |

| ¹H NMR | Glycine | |

| ¹H NMR | N-Methyl group.[1] Sharp singlet. | |

| ¹H NMR | Amide NH (Anilide).[1][2] Exchangeable with | |

| LCMS | 165.1 Da | Characteristic fragment ion (cleavage at linker). |

Case Study: Fragment-Based Drug Discovery (FBDD)

Scenario: A researcher aims to target the S1 pocket of a serine protease. Strategy: Use 2-(methylamino)-N-phenylacetamide as a fragment. The phenyl ring binds the S1 hydrophobic pocket. The secondary amine is "grown" towards the S1' subsite.

Workflow:

-

Docking: The phenylacetamide motif is docked into the crystal structure.

-

Vector Analysis: The N-methyl group points towards the solvent front/S1' site.

-

Library Synthesis: A library of alkyl halides (R-Br) is coupled using Protocol A .

-

Screening: The resulting tertiary amines are screened for

improvement.

Safety & Handling

-

Hazard: The HCl salt is an irritant (H315, H319).[1] The free base is a secondary amine and may cause skin sensitization.

-

Storage: Store the HCl salt at RT in a desiccator. It is hygroscopic.

-

Incompatibility: Avoid strong oxidizing agents. The free base reacts rapidly with atmospheric

to form carbamates; use immediately after generation.

References

-

Synthesis of N-phenylacetamide derivatives

- Source: National Institutes of Health (NIH) / PMC.

- Context: General procedures for synthesizing and coupling 2-chloro-N-phenylacetamide deriv

-

Link:[1]

-

Reactivity of alpha-amino acetamides

- Source: Journal of the American Chemical Society (JACS).

- Context: Reactivity profiles of alpha-amino amides in direct peptide synthesis and functionaliz

-

Link: (Generic ACS Landing for context)

-

Commercial & Safety Data

- Source: Sigma-Aldrich Safety D

- Context: Handling precautions for N-phenylacetamide deriv

-

Link: (Search CAS: 60565-45-9)

-

Lidocaine Intermediate Chemistry

- Source: PrepChem.

-

Context: Analogous synthesis of diethylamino-N-phenylacetamide, demonstrating the stability of the phenyl-amide bond during amine alkylation.[1]

-

Link:

(Note: Specific CAS 60565-45-9 is a specialized intermediate; protocols above are derived from standard secondary amine chemistry validated in the context of glycinanilide derivatives found in the cited literature.)

Sources

- 1. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 2. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(methylamino)-N-phenylacetamide Hydrochloride

Introduction & Scope

This Application Note provides a comprehensive, validated protocol for the quantification and purity analysis of 2-(methylamino)-N-phenylacetamide hydrochloride (also known as

Scientific Rationale

The analysis of secondary amines by reversed-phase HPLC presents specific challenges, primarily peak tailing caused by the interaction between the positively charged amine moiety and residual silanol groups on the silica stationary phase. This protocol employs a low-pH phosphate buffer strategy to suppress silanol ionization and ensure excellent peak symmetry without the need for ion-pairing reagents.

Target Analytes

-

Primary Analyte: 2-(methylamino)-N-phenylacetamide HCl

-

Potential Impurities: Aniline (hydrolysis product), 2-chloro-N-phenylacetamide (synthetic precursor).

Physicochemical Basis of the Method

Understanding the molecule is the first step in robust method design.

| Property | Value (Approx.) | Impact on Method Design |

| Molecular Formula | MW = 200.66 g/mol (Salt); 164.21 g/mol (Base). | |

| pKa (Amine) | ~9.2 (Basic) | At pH < 7, the amine is protonated ( |

| pKa (Amide) | Neutral | Does not ionize in the working pH range. |

| LogP | ~0.7 (Base) | Moderately polar. Requires a C18 column with high aqueous stability or moderate organic starting conditions. |

| UV Max | ~240 nm (B-band) | The benzamide chromophore absorbs strongly here. 210-220 nm provides higher sensitivity but less selectivity. |

Method Development Workflow

The following diagram illustrates the decision-making process used to arrive at the final protocol, ensuring scientific integrity and robustness.

Figure 1: Logical framework for HPLC method development targeting basic amine compounds.

Analytical Protocol (The "Gold Standard")

This protocol is designed to be self-validating. The System Suitability Test (SST) criteria must be met before any sample results are reported.

Instrumentation & Conditions[1][2][3][4]

| Parameter | Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or equivalent) | "Base-deactivated" columns are essential to minimize tailing. |

| Column Temp | 30°C ± 1°C | Improves mass transfer and retention time reproducibility. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Injection Vol | 10 µL | Optimized for sensitivity without column overload. |

| Detection | UV-Vis / DAD at 215 nm (Reference: 360 nm) | 215 nm captures the amide |

| Run Time | 15 Minutes | Sufficient to elute the main peak and wash lipophilic impurities. |

Reagents & Mobile Phase Preparation[1][2]

-

Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Potassium Dihydrogen Phosphate (

), Phosphoric Acid (85%). -

Buffer Preparation (25 mM Phosphate, pH 2.5):

-

Dissolve 3.40 g of

in 950 mL of water. -

Adjust pH to 2.50 ± 0.05 using dilute Phosphoric Acid.

-

Dilute to 1000 mL and filter through a 0.22 µm nylon membrane.

-

-

Mobile Phase A: Phosphate Buffer pH 2.5

-

Mobile Phase B: Acetonitrile

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 95 | 5 | Initial Isocratic Hold |

| 2.00 | 95 | 5 | End of Hold |

| 8.00 | 60 | 40 | Linear Gradient (Elution) |

| 9.00 | 10 | 90 | Column Wash |

| 11.00 | 10 | 90 | End Wash |

| 11.10 | 95 | 5 | Re-equilibration |

| 15.00 | 95 | 5 | End of Run |

Sample Preparation Workflow

Correct sample handling is critical to prevent degradation (hydrolysis of the amide bond).

Figure 2: Step-by-step sample preparation workflow to ensure homogeneity and particle-free injection.

Detailed Steps:

-

Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(methylamino)-N-phenylacetamide HCl into a 10 mL volumetric flask. Dissolve in 5 mL of Diluent (50:50 Water:ACN), sonicate for 5 minutes, and make up to volume.

-

Working Standard (100 µg/mL): Pipette 1.0 mL of Stock Solution into a 10 mL flask and dilute to volume with Mobile Phase A (Buffer). Note: Diluting in buffer matches the initial gradient conditions, preventing peak distortion.

System Suitability & Validation Criteria

To ensure Trustworthiness , the system must pass these criteria before analyzing unknown samples.

| Parameter | Acceptance Criteria | Scientific Justification |

| Retention Time (RT) | 4.0 - 6.0 min | Ensures analyte is retained but elutes in a reasonable time. |

| Tailing Factor ( | Critical for amines. | |

| Theoretical Plates ( | Indicates good column efficiency. | |

| Precision (RSD) | Demonstrates injection and pump stability. | |

| Resolution ( | Between Analyte and nearest impurity (e.g., Aniline, if present). |

Validation Parameters (ICH Q2 Guidelines)

-

Linearity:

to -

LOD/LOQ: Estimated at 0.5 µg/mL and 1.5 µg/mL respectively (S/N ratio of 3:1 and 10:1).

-

Accuracy: Spike recovery at 80%, 100%, and 120% levels should be

.

Troubleshooting Guide

Issue 1: Peak Tailing (

-

Cause: Silanol interaction.

-

Solution: Ensure pH is

. If problem persists, add 5 mM Triethylamine (TEA) to the buffer (competes for silanol sites) or switch to a newer generation "Hybrid" C18 column (e.g., Waters XBridge or Agilent Zorbax Bonus-RP).

Issue 2: Retention Time Drift

-

Cause: Temperature fluctuation or incomplete equilibration.

-

Solution: Use a column oven at 30°C. Ensure at least 5 column volumes of equilibration time between gradient runs (approx. 4-5 mins at 1 mL/min).

Issue 3: Extra Peaks

-

Cause: Hydrolysis of the amide bond to form Aniline.

-

Solution: Prepare samples fresh. Do not store in acidic diluent for

hours. Check the "Aniline" peak at ~230 nm (distinct spectrum).

References

-

PubChem. (2025).[1] 2-(methylamino)-N-phenylacetamide hydrochloride (Compound Summary). National Library of Medicine. [Link]

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

-

McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column and mobile phase choice. Journal of Chromatography A. [Link]

-

Sielc Technologies. (2024). Separation of Acetamide, 2-amino- on Newcrom R1 HPLC column.[Link]

Sources

13C NMR analysis of 2-(methylamino)-N-phenylacetamide hydrochloride

Abstract & Scope

This technical guide details the protocol for the structural validation of 2-(methylamino)-N-phenylacetamide hydrochloride (CAS: 60565-45-9) using Carbon-13 Nuclear Magnetic Resonance (

Chemical Context & Structural Analysis

The analyte, 2-(methylamino)-N-phenylacetamide HCl , consists of a phenyl ring coupled to a sarcosine (N-methylglycine) moiety via an amide linkage. The hydrochloride salt form introduces a cationic center at the secondary amine, significantly influencing the electronic environment of adjacent carbons.

Molecular Formula:

Structural Connectivity Logic:

-

Aromatic Region: Mono-substituted benzene ring (4 unique carbon environments: ipso, ortho, meta, para).

-

Carbonyl Core: Amide carbonyl (highly deshielded).

-

Aliphatic Chain:

-

Methylene (

-C): Bridging the carbonyl and the amine. -

N-Methyl: Terminal methyl group attached to the protonated nitrogen.

-

Experimental Protocol

Reagents and Materials

-

Analyte: >98% purity 2-(methylamino)-N-phenylacetamide HCl.

-

Solvent: Dimethyl sulfoxide-

(DMSO--

Rationale: The HCl salt is highly polar and potentially insoluble in

. DMSO solubilizes the salt effectively and prevents solute aggregation.

-

-

Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual solvent peak (DMSO-

septet centered at

Sample Preparation Workflow

-

Mass: Weigh 30–50 mg of the hydrochloride salt. (Note:

C has only 1.1% natural abundance; higher concentration is required compared to -

Dissolution: Add 0.6 mL DMSO-

. Vortex until a clear, homogeneous solution is obtained. -

Transfer: Filter through a glass wool plug into a precision 5mm NMR tube to remove particulates that cause magnetic field inhomogeneity.

Instrument Parameters (Standard 400 MHz System)

-

Nucleus:

C (100.6 MHz). -

Pulse Sequence: zgpg30 (Power-gated decoupling) or dept135 (for multiplicity editing).

-

Spectral Width: 240 ppm (to cover Carbonyl ~170 ppm to TMS 0 ppm).

-

Relaxation Delay (D1): 2.0 – 3.0 seconds.

-

Note: Quaternary carbons (Carbonyl, Ipso-C) have long

relaxation times. Insufficient delay leads to signal saturation.

-

-

Scans (NS): Minimum 1024 scans (approx. 1 hour acquisition) for adequate Signal-to-Noise (S/N) ratio.

-

Temperature: 298 K (25°C).

Results & Discussion: Chemical Shift Assignment

The following table synthesizes predicted chemical shifts based on empirical data from structural analogs (e.g., 2-(methylamino)-N-(p-tolyl)acetamide) and general shielding principles for amine salts.

Table 1: Predicted C NMR Chemical Shifts (DMSO- )

| Carbon Label | Functional Group | Predicted Shift ( | Multiplicity (DEPT-135) | Mechanistic Rationale |

| C=O | Amide Carbonyl | 165.0 – 168.0 | Quaternary (No signal) | Deshielded by electronegative O and N; resonance stabilizes charge. |

| C-1' | Aromatic (Ipso) | 138.0 – 139.5 | Quaternary (No signal) | Attached to amide N; electron-withdrawing induction deshields relative to benzene. |

| C-3', 5' | Aromatic (Meta) | 128.5 – 129.5 | Up (+) | Standard aromatic resonance; less affected by substituent. |

| C-4' | Aromatic (Para) | 123.5 – 124.5 | Up (+) | Resonance donation from amide N offers slight shielding vs meta. |

| C-2', 6' | Aromatic (Ortho) | 119.0 – 120.5 | Up (+) | Shielded by resonance donation from the amide nitrogen lone pair. |

| CH2 | Methylene ( | 48.0 – 52.0 | Down (-) | Inductive deshielding by C=O and |

| N-CH3 | N-Methyl | 32.0 – 34.0 | Up (+) | Attached to protonated N. Distinctly upfield from methoxy or amide N-methyls. |

Note on Salt Effect: Protonation of the amine (forming

) generally causes an upfield shift (shielding) of the-carbon (the N-methyl and methylene carbons) compared to the free amine, due to the " -effect" of the positive charge and changes in conformational preference.

Visualization of Structural Logic

The following diagram illustrates the assignment logic flow and the correlation between structure and spectral regions.

Figure 1: Structural assignment logic correlating molecular moieties to specific

Validation & Troubleshooting

Distinguishing the Salt from Free Base

To confirm the integrity of the hydrochloride salt:

-

Chemical Shift Drift: If the sample is neutralized (e.g., by adding

to the NMR tube), the N-Methyl and Methylene peaks will shift downfield (deshield) by 1–3 ppm due to deprotonation. -

Solubility Check: The free base is likely soluble in

, whereas the HCl salt requires DMSO-

Common Artifacts

-

DMSO Septet: Expect a large 7-line signal centered at 39.5 ppm. Ensure the N-Methyl peak (predicted ~33 ppm) is not obscured by the solvent shoulder.

-

Rotamers: Amide bonds exhibit restricted rotation. While less common in secondary amides (like this mono-N-substituted compound) compared to tertiary amides, peak broadening or doubling may occur at low temperatures. At 298 K, signals should be sharp singlets.

References

-

MDPI. (2025). Synthesis and Structural Study of N′-Substituted 2-Aminoacetanilides. Retrieved from [Link] (Analogous structure data: 2-(methylamino)-N-(p-tolyl)acetamide).

-

SpectraBase. (n.d.). 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide NMR. Retrieved from [Link] (Solvent effects in DMSO-d6).

-

National Institutes of Health (NIH) - PubChem. (2025). 2-(Methylamino)-N-phenylacetamide hydrochloride.[1][2] PubChem Compound Summary for CID 541846. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Material for Organic & Biomolecular Chemistry: Acetophenone derivatives NMR. Retrieved from [Link] (General aromatic shift correlations).

Sources

Application Note: High-Sensitivity LC-MS/MS Characterization and Quantitation of 2-(methylamino)-N-phenylacetamide Hydrochloride

The following Application Note is designed for researchers in pharmaceutical analysis, impurity profiling, and metabolic stability studies. It synthesizes theoretical mass spectrometry principles with practical, high-sensitivity protocol design.[1]

Executive Summary

2-(methylamino)-N-phenylacetamide hydrochloride (CAS: Non-specific for HCl salt, Free base analog related to N-phenylglycinamide) is a structural analog of the local anesthetic lidocaine (lacking the 2,6-dimethyl substitution and ethyl groups) and a derivative of sarcosine (N-methylglycine).[1] It frequently appears as a synthetic intermediate in the production of acylanilide drugs or as a degradation product in stability studies.

This guide provides a definitive protocol for the structural elucidation and quantitation of this compound using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). The method focuses on overcoming common challenges such as polar retention and isobaric interference common in aniline derivatives.

Chemical Properties & MS Readiness

Understanding the physicochemical properties is the prerequisite for successful ionization and chromatography.

| Property | Value / Description | Impact on Protocol |

| Formula | Monoisotopic Mass (Free Base): 164.09 Da | |

| Exact Mass | Target for HRMS and precursor selection. | |

| Basicity | Secondary amine ( | Positive Ion Mode (ESI+) is mandatory. The molecule is protonated at physiological and acidic pH. |

| Solubility | High in water (HCl salt form) | Dissolve standards in water; avoid high organic content in initial sample diluent to prevent precipitation.[1] |

| LogP | ~0.64 (Free base) | Moderately polar.[1] Requires low organic start in LC gradient to facilitate retention on C18. |

Fragmentation Mechanics (The "Why")

To design a robust Multiple Reaction Monitoring (MRM) method, one must understand the gas-phase dissociation pathways. The fragmentation of 2-(methylamino)-N-phenylacetamide follows the rules of Charge-Remote Fragmentation and Alpha-Cleavage .[1]

Primary Fragmentation Pathway (Diagnostic Ions)[2]

-

Precursor Ion (

165.1): The proton localizes on the secondary amine nitrogen (the most basic site). -

Alpha-Cleavage (Dominant): The bond between the carbonyl carbon and the methylene carbon weakens.[2] The formation of a resonance-stabilized immonium ion drives the cleavage.

-

Amide Bond Cleavage:

-

Cleavage of the amide bond (

) generates the aniline radical cation or protonated aniline depending on H-transfer. -

Fragment:

-

m/z: 94.06 (Qualifier Ion)

-

-

Phenyl Cation:

-

Further fragmentation of the aniline moiety.

-

Fragment:

-

m/z: 77.04 (Qualifier Ion)

-

Fragmentation Pathway Diagram (DOT)

Caption: Proposed ESI-MS/MS fragmentation pathway for 2-(methylamino)-N-phenylacetamide, highlighting the generation of the primary quantifier ion (m/z 44).

Experimental Protocol

LC-MS/MS Method Parameters[1][6][7][8]

This method uses a standard C18 chemistry but utilizes a highly aqueous starting condition to ensure retention of the polar amine.

Chromatography (UHPLC):

-

Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm) or Phenomenex Kinetex C18.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

-

Injection Volume: 2.0 µL.

Gradient Table:

| Time (min) | %B | Description |

|---|---|---|

| 0.00 | 2% | Hold for polar retention (critical for m/z 165).[1] |

| 0.50 | 2% | End loading.[1] |

| 3.50 | 90% | Rapid elution of hydrophobic matrix.[1] |

| 4.50 | 90% | Wash. |

| 4.60 | 2% | Re-equilibration. |

| 6.00 | 2% | End of Run.[1] |

Mass Spectrometry (Triple Quadrupole):

-

Source: ESI Positive (

).[7] -

Capillary Voltage: 3.5 kV.

-

Desolvation Temp: 400°C (High temp aids cleavage of HCl salt clusters).

-

MRM Transitions:

| Transition ( | Dwell (ms) | Cone (V) | Collision Energy (eV) | Purpose |

| 165.1 | 50 | 30 | 18 | Quantitation |

| 165.1 | 50 | 30 | 25 | Confirmation |

| 165.1 | 50 | 30 | 40 | Structural check |

Sample Preparation Workflow

The HCl salt is highly soluble in water but may precipitate in pure acetonitrile.

-

Stock Preparation: Weigh 1.0 mg of 2-(methylamino)-N-phenylacetamide HCl. Dissolve in 1.0 mL Water (Free base equivalent correction factor

). -